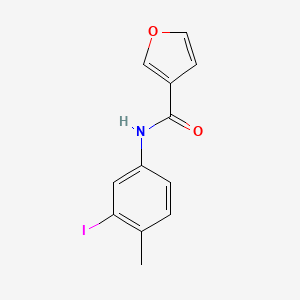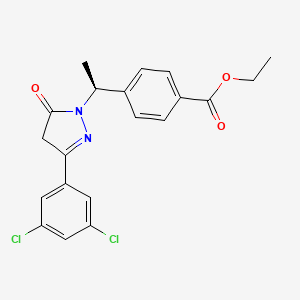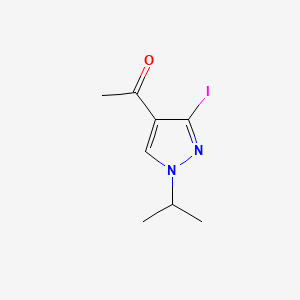
N-(3-Iodo-4-methylphenyl)furan-3-carboxamide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodo-4-methylphenyl)furan-3-carboxamide typically involves the reaction of 3-iodo-4-methylaniline with furan-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The organic phase is dried using magnesium sulfate and absorbed onto silica. The silica is then applied to a flash silica column and eluted with a mixture of cyclohexane and ethyl acetate (3:1). The solvent is evaporated from the product fractions under vacuum to yield N-(3-iodo-4-methylphenyl)-3-furamide .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Iodo-4-methylphenyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives, while reduction can yield different amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-Iodo-4-methylphenyl)furan-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(3-Iodo-4-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(3-Iodo-4-methylphenyl)furan-3-carboxamide include:
- Carboxine
- Oxicarboxine
- Boscalid
Uniqueness
This compound is unique due to its specific iodine substitution and the presence of both furan and anilide rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
623907-53-9 |
|---|---|
Molekularformel |
C12H10INO2 |
Molekulargewicht |
327.12 g/mol |
IUPAC-Name |
N-(3-iodo-4-methylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C12H10INO2/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
UAFVLXBOXOBSAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COC=C2)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-B]pyridin-5-amine, 1-[tris(1-methylethyl)silyl]-](/img/structure/B8808114.png)


![5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole](/img/structure/B8808129.png)


![6-(Methylthio)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8808150.png)


